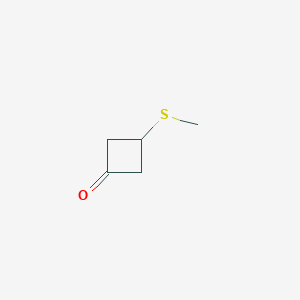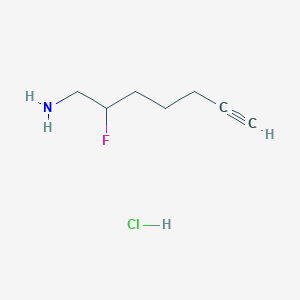
2,4-Dioxo-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
Overview
Description
2,4-Dioxo-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is a chemical compound characterized by its unique structure, which includes a tetrahydropyrimidine ring and a trifluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dioxo-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid typically involves multiple steps, starting with the formation of the tetrahydropyrimidine ring. One common synthetic route includes the reaction of a suitable precursor with trifluoroethylamine under controlled conditions. The reaction conditions often require the use of a strong base, such as triethylamine, and a suitable solvent, such as dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality and yield. The process may also include purification steps to remove any impurities and by-products formed during the synthesis.
Chemical Reactions Analysis
Types of Reactions
2,4-Dioxo-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, 2,4-Dioxo-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid has been studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine
In the field of medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In industry, this compound is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 2,4-Dioxo-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The trifluoroethyl group enhances its ability to cross biological membranes, such as the blood-brain barrier, allowing it to reach its target sites more effectively. The compound may also modulate various biochemical pathways, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
CDDO-TFEA: : A trifluoroethylamide derivative of CDDO with enhanced ability to cross the blood-brain barrier.
2,2,2-Trifluoroethylbenzene: : A compound with a similar trifluoroethyl group but a different aromatic structure.
Uniqueness
2,4-Dioxo-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is unique due to its combination of the tetrahydropyrimidine ring and the trifluoroethyl group. This combination provides it with distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2,4-dioxo-3-(2,2,2-trifluoroethyl)-1H-pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O4/c8-7(9,10)2-12-4(13)3(5(14)15)1-11-6(12)16/h1H,2H2,(H,11,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSUFJTZMNSDYPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)N(C(=O)N1)CC(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(Oxolan-3-yl)ethyl]piperidine hydrochloride](/img/structure/B1485059.png)
![3-[(1E)-prop-1-en-1-yl]piperidine hydrochloride](/img/structure/B1485060.png)
![4-[(4-Fluorophenyl)methyl]azepane hydrochloride](/img/structure/B1485062.png)
![6-Methylspiro[3.3]heptane-2-carboxylic acid](/img/structure/B1485064.png)
![[(4-Bromo-2,5-dimethoxyphenyl)methyl]dimethylamine](/img/structure/B1485066.png)









